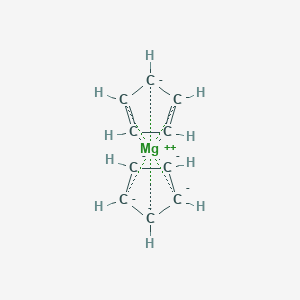
Magnesium;cyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;cyclopenta-1,3-diene, also known as this compound, is a useful research compound. Its molecular formula is C10H10Mg and its molecular weight is 154.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of Magnesium;Cyclopenta-1,3-diene are cyclopentadienyl-based catalysts . Cyclopentadiene is often used as a precursor to the cyclopentadienyl anion (Cp−), an important ligand in cyclopentadienyl complexes in organometallic chemistry .
Mode of Action
This compound interacts with its targets through a unique mode of coordination. An X-ray analysis revealed a novel magnesium-1,3-diene structure with trigonal bipyramidal coordination . This coordination
生物活性
Magnesium;cyclopenta-1,3-diene, also known as bis(cyclopentadienyl)magnesium (MgCp₂), is an organometallic compound that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicinal chemistry and organic synthesis.
- Molecular Formula : C₁₀H₁₀Mg
- Molecular Weight : 154.49 g/mol
- CAS Number : 1284-72-6
- IUPAC Name : this compound
The compound exists as a stable sandwich structure with magnesium in the +2 oxidation state coordinated to two cyclopentadienyl ligands, which significantly influences its reactivity and biological interactions .
Synthesis
This compound can be synthesized through various methods, including:
- Direct Reaction : The reaction of magnesium with cyclopentadiene at elevated temperatures.
- Complexation Reactions : Formation through coordination with other ligands or organometallic compounds.
These synthetic routes allow for the generation of derivatives that may exhibit enhanced biological activity or specificity.
The biological activity of this compound is primarily attributed to its interaction with cyclopentadienyl-based catalysts. The compound exhibits a unique mode of coordination characterized by trigonal bipyramidal geometry, allowing it to participate in various catalytic cycles and transformations .
Target Interactions
This compound has been shown to interact with several biological targets:
- Enzymatic Catalysts : It acts as a co-catalyst in reactions involving cyclopentadienes, facilitating the formation of complex carbocycles and polyfunctionalized compounds.
- Electrochemical Reactions : The compound has been utilized in electrochemically promoted cyclocoupling processes, demonstrating its versatility in organic synthesis.
Antitumor Activity
Research indicates that magnesium complexes can exhibit antitumor properties. For instance, studies have shown that organometallic compounds can inhibit cell proliferation in cancer cell lines through various mechanisms, including inducing apoptosis and disrupting cellular signaling pathways.
Antibacterial Properties
There is emerging evidence suggesting that magnesium-cyclopentadiene complexes may possess antibacterial activity. The coordination chemistry involved allows these compounds to interact with bacterial membranes or enzymes critical for bacterial survival.
Case Studies
- Antitumor Efficacy : A study demonstrated that bis(cyclopentadienyl)magnesium derivatives showed significant cytotoxicity against several cancer cell lines. The mechanism was linked to the induction of oxidative stress and apoptosis .
- Synthesis of Cyclopentane Derivatives : In a notable application, magnesium-catalyzed reactions led to the efficient synthesis of 1,2-disubstituted cyclopentanes from 1,6-dienes. This process showcased moderate to high yields and highlighted the potential for developing new therapeutic agents based on these structures.
Data Table: Summary of Biological Activities
科学的研究の応用
Chemical Synthesis and Catalysis
Organometallic Chemistry
Magnesium;cyclopenta-1,3-diene serves as a critical reagent in organometallic chemistry. Its structure allows it to act as a catalyst in various chemical reactions, particularly those involving the formation of carbon-carbon bonds. The compound is notable for its ability to facilitate complex reactions, making it valuable in synthesizing magnesium-containing compounds and polymers .
Table 1: Key Reactions Involving this compound
Material Science
Thin Film Technology
this compound is extensively used in thin film deposition processes. It has been applied as a precursor for chemical vapor deposition (CVD) of magnesium metal films on various substrates, including carbon foams and glass . This application is crucial for developing materials with specific electronic and optical properties.
Case Study: Magnesium Oxide Films
Research has demonstrated that bis(cyclopentadienyl)magnesium can be utilized in the growth of magnesium oxide (MgO) thin films through atomic layer deposition (ALD). These films are essential for applications in electronics and optoelectronics, providing passivation layers that enhance device performance .
Electronics
Doping Agents
In the semiconductor industry, this compound is recognized as a prominent p-type doping precursor for gallium nitride (GaN) materials. Its ability to introduce magnesium into the lattice structure enhances the electrical properties of GaN-based devices . This application is particularly important for the development of high-performance LEDs and power electronics.
Table 2: Applications in Electronics
| Application | Description | Reference |
|---|---|---|
| p-Doping for GaN | Enhances electrical properties of GaN materials | |
| Growth of MgO buffer layers | Improves performance of YBa₂Cu₃O₇−x films |
Pharmaceuticals and Biochemistry
While direct applications in pharmaceuticals are less documented compared to its use in material science and catalysis, this compound's role as an organometallic reagent opens avenues for potential applications in drug synthesis and biochemistry. Its reactivity can be harnessed to develop new compounds with therapeutic properties.
特性
CAS番号 |
1284-72-6 |
|---|---|
分子式 |
C10H10Mg |
分子量 |
154.49 g/mol |
IUPAC名 |
magnesium;cyclopenta-1,3-diene |
InChI |
InChI=1S/2C5H5.Mg/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |
InChIキー |
WGESBNRUPISICS-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Mg+2] |
正規SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Mg+2] |
Key on ui other cas no. |
1284-72-6 |
物理的記述 |
Off-white powder; [Alfa Aesar MSDS] |
ピクトグラム |
Flammable; Corrosive |
同義語 |
bis(cyclopentadienyl)magnesium |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















